2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with acetyl and dimethyl groups, and an acetamide moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This reaction yields 3,5-dimethyl-1H-pyrazole.
Acetylation: The 3,5-dimethyl-1H-pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 4-acetyl-3,5-dimethyl-1H-pyrazole.
Formation of the Acetamide Moiety: The final step involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives or acetamide analogs.
Scientific Research Applications
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxyphenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The pyrazole ring may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The combination of the acetyl, dimethyl, and methoxyphenyl groups provides a distinct chemical profile that can lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-16(12(3)20)11(2)19(18-10)9-15(21)17-13-5-7-14(22-4)8-6-13/h5-8H,9H2,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFNHBOJYGWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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